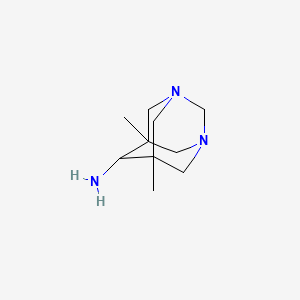

6-Amino-5,7-dimethyl-1,3-diazaadamantane

Description

Historical Context and Significance of Nitrogen-Containing Adamantane (B196018) Derivatives

The exploration of nitrogen-containing adamantane derivatives began in the mid-20th century. nih.gov The initial interest was largely driven by the success of amantadine, an amino derivative of adamantane, which was one of the first effective antiviral drugs against influenza A. nih.gov This spurred further investigation into the synthesis and biological activities of other adamantane derivatives containing nitrogen. The introduction of nitrogen atoms into the adamantane skeleton was found to be a viable strategy for modulating the pharmacological properties of these compounds. wisdomlib.org Over the years, research has expanded to include di- and triazaadamantanes, which have shown a broad spectrum of biological activities, including antiviral, antimicrobial, and antitumor effects. nih.govnih.gov

Unique Structural Features and Conformational Aspects of Diazaadamantane Systems

The conformational analysis of diazaadamantane systems reveals a fixed, chair-boat-chair conformation. This rigidity is a key feature that distinguishes them from more flexible cyclic systems. The spatial arrangement of substituents on the diazaadamantane scaffold is well-defined, which is a crucial aspect in the design of molecules with specific biological targets. nih.gov

The nitrogen heteroatoms in a diazaadamantane system have a profound impact on its chemical properties. The lone pairs of electrons on the nitrogen atoms can act as proton acceptors or nucleophiles, making diazaadamantanes basic in nature. This basicity can be crucial for their interaction with biological macromolecules.

Furthermore, the electronegativity of the nitrogen atoms alters the electron density distribution across the cage, influencing the reactivity of adjacent carbon atoms. mdpi.com This can affect the susceptibility of the molecule to various chemical transformations, allowing for the introduction of diverse functional groups. nih.gov The presence of nitrogen also increases the polarity of the molecule, leading to greater aqueous solubility compared to their all-carbon counterparts. nih.govresearchgate.net

Specific Focus on 6-Amino-5,7-dimethyl-1,3-diazaadamantane within the Diazaadamantane Family

Within the broader family of diazaadamantanes, this compound is a compound of particular interest. Its structure features a 1,3-diazaadamantane core with two methyl groups at positions 5 and 7, and an amino group at position 6. The synthesis of 5,7-disubstituted 1,3-diazaadamantan-6-ones, which are precursors to amino-substituted derivatives, is often achieved through the condensation of α,α'-disubstituted acetones with hexamethylenetetramine. researchgate.netresearchgate.net The presence of the amino group provides a key functional handle for further chemical modifications, allowing for the attachment of various side chains to explore structure-activity relationships. nih.gov

The methyl groups at positions 5 and 7 contribute to the lipophilicity of the molecule, while the amino group and the nitrogen atoms in the cage enhance its polarity. This combination of structural features results in a molecule with a unique balance of hydrophilic and lipophilic properties, which can be advantageous for its pharmacokinetic profile. The antibacterial activity of this compound has been a subject of study. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCSFUAMLHKDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1N)(CN(C2)C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 5,7 Dimethyl 1,3 Diazaadamantane and Its Derivatives

Established Synthetic Routes to 1,3-Diazaadamantane Core Structures

The formation of the tricyclic 1,3-diazaadamantane framework is the foundational step in the synthesis of 6-amino-5,7-dimethyl-1,3-diazaadamantane. Several synthetic strategies have been developed to access this key structural motif, with Mannich-type condensation reactions and syntheses from bispidine precursors being the most prominent.

Mannich-type Condensation Reactions with Hexamethylenetetramine (Urotropine)

A widely utilized and efficient method for the construction of the 1,3-diazaadamantane core involves the acid-catalyzed condensation of a suitable ketone with hexamethylenetetramine (also known as urotropine). lookchem.comrsc.org This reaction proceeds through a series of intramolecular Mannich-type reactions, ultimately leading to the formation of the rigid, cage-like structure.

For the synthesis of the 5,7-dimethyl-1,3-diazaadamantane skeleton, an aliphatic ketone such as 3-pentanone (B124093) is a logical starting material. The reaction is typically carried out in a suitable solvent, such as an alcohol, in the presence of an acid catalyst like acetic acid. The process assembles the tricyclic system in a single synthetic operation. This approach is advantageous due to the commercial availability of the starting materials and the relative simplicity of the procedure. The general reaction is depicted below:

Figure 1: General scheme for the Mannich-type condensation to form a 1,3-diazaadamantan-6-one (B13327917) core.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aliphatic Ketone | Hexamethylenetetramine | Acid (e.g., Acetic Acid) | 1,3-Diazaadamantan-6-one |

This table outlines the key components in the Mannich-type condensation for the synthesis of the 1,3-diazaadamantan-6-one core.

Synthesis from Bispidine Precursors

An alternative strategy for the construction of the 1,3-diazaadamantane core involves the use of pre-formed bicyclic precursors, specifically 3,7-diazabicyclo[3.3.1]nonanes, commonly referred to as bispidines. These precursors can then be cyclized to form the adamantane (B196018) cage. The synthesis of the required bispidine intermediate, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, can be achieved through a double Mannich reaction.

This approach offers a more stepwise and controlled route to the diazaadamantane system. The condensation of a bispidine derivative with a suitable dialdehyde (B1249045) can lead to the formation of the third ring, completing the adamantane framework.

Multicomponent Reactions in Diazaadamantane Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient approach in modern organic synthesis. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of highly substituted aza-heterocycles. For instance, a multicomponent approach could potentially be designed to assemble the core structure or introduce functionality in a single pot, thereby increasing synthetic efficiency.

Synthesis of the 6-Amino Functionality in 5,7-Dimethyl-1,3-diazaadamantane

With the 5,7-dimethyl-1,3-diazaadamantan-6-one (B3155692) core in hand, the next critical step is the introduction of the amino group at the 6-position. This is typically achieved through the chemical modification of the existing carbonyl group.

Introduction of the Amino Group at Position 6

The direct introduction of an amino group at a non-functionalized carbon of the adamantane skeleton is challenging. Therefore, the synthetic strategy almost invariably relies on the functionalization of the pre-existing carbonyl group at position 6.

Derivatization of 6-Oxo-diazaadamantane Precursors

The conversion of the 6-oxo group to a 6-amino group can be accomplished through several standard organic transformations. A common and reliable method involves a two-step sequence: formation of an oxime followed by its reduction.

First, the 5,7-dimethyl-1,3-diazaadamantan-6-one is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding 6-oxime derivative. The subsequent reduction of the oxime to the primary amine can be achieved using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), sodium in alcohol, or catalytic hydrogenation.

Figure 2: Conversion of the 6-oxo group to a 6-amino group via an oxime intermediate.

Alternatively, direct reductive amination of the 6-oxo compound offers a more direct route to the 6-amino derivative. researchgate.netmdpi.commdpi.com This one-pot reaction involves treating the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent. A variety of reducing agents can be employed for this purpose, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel or palladium on carbon). The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the intermediate imine in the presence of the starting ketone.

| Precursor | Reagents | Product |

| 5,7-Dimethyl-1,3-diazaadamantan-6-one | 1. NH₂OH·HCl, Base2. Reducing Agent (e.g., LiAlH₄) | This compound |

| 5,7-Dimethyl-1,3-diazaadamantan-6-one | NH₃, Reducing Agent (e.g., NaBH₃CN) | This compound |

This table summarizes two common methods for the derivatization of the 6-oxo precursor to the final 6-amino product.

The successful synthesis of this compound hinges on the careful execution of these established synthetic methodologies, allowing for the construction of the complex polycyclic framework and the precise installation of the desired functional groups.

Synthesis of 2-Substituted this compound Derivatives

The synthesis of 2-substituted derivatives of the this compound core often involves the reaction of a precursor, such as 5,7-dimethyl-1,3-diazaadamantan-6-amine, with various aldehydes or ketones. This reaction typically proceeds via the formation of an aminal at the 2-position of the diazaadamantane cage.

One common synthetic approach involves the condensation reaction between a 1,3-diazaadamantane derivative and a carbonyl compound. For instance, analogs have been prepared by reacting 1,5-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones with monoterpenoid aldehydes to create diazaadamantanes with substituents at the 2-position. researchgate.net While the specific synthesis of 2-substituted derivatives starting from this compound is a specialized area, the general methodology for introducing substituents at the aminal position (C2) is well-established for the diazaadamantane scaffold. researchgate.net

The reaction typically involves mixing the diazaadamantane precursor with the desired aldehyde in a suitable solvent, often with a catalyst, to facilitate the condensation. The resulting product incorporates the R-group from the aldehyde into the 2-position of the diazaadamantane structure.

Table 1: Illustrative Synthesis of 2-Substituted Diazaadamantane Analogs

| Precursor | Reagent (Aldehyde) | Resulting 2-Substituent | Reference |

|---|---|---|---|

| 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | (-)-Myrtenal (B3023152) | (-)-Myrtenal moiety | researchgate.net |

This table illustrates the synthesis of analogous compounds to demonstrate the general principle of substitution at the 2-position.

Research into these derivatives is driven by the potential for the substituent at the C2 position to modulate the biological activity of the parent molecule. researchgate.net The synthesis allows for the creation of a library of compounds with diverse functionalities at this position, enabling structure-activity relationship studies.

Green Chemistry Principles in Diazaadamantane Synthesis

The application of green chemistry principles to the synthesis of complex molecules like diazaadamantanes is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. youtube.comjddhs.com These principles focus on designing processes that reduce waste, use less hazardous substances, and are more energy-efficient. jocpr.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comwikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product, with no byproducts. wikipedia.org

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

In the context of synthesizing this compound derivatives, achieving high atom economy involves selecting reaction types that are inherently efficient. Addition and rearrangement reactions, for example, are highly atom-economical as they incorporate all reactant atoms into the final product. jocpr.comresearchgate.net In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for a large portion of the waste generated. jddhs.comwhiterose.ac.uk Green chemistry emphasizes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. jddhs.comrsc.org

The selection of a solvent should consider its toxicity, environmental persistence, and safety hazards. whiterose.ac.uk Guides have been developed to help chemists choose greener alternatives to common hazardous solvents. researchgate.net For instance, replacing chlorinated solvents with options like water, supercritical CO₂, or bio-based solvents can significantly improve the environmental profile of a synthesis. jddhs.comnih.gov The choice of an appropriate solvent can not only reduce environmental impact but also decrease costs associated with disposal and recycling. rsc.orgnih.gov

Table 2: Examples of Green Solvents and Their Characteristics

| Solvent | Classification | Key Advantages | Considerations |

|---|---|---|---|

| Water | Benign | Non-toxic, non-flammable, readily available | Limited solubility for nonpolar compounds |

| Ethanol | Bio-based | Renewable source, low toxicity | Flammable |

| Supercritical CO₂ | Green | Non-toxic, non-flammable, easily removed | Requires high-pressure equipment |

Beyond solvent selection, other environmentally benign approaches applicable to diazaadamantane synthesis include:

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste, as catalysts are used in small amounts and can be recycled. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comnih.gov

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be designed to be more efficient, safer, and more sustainable.

Structural Elucidation and Spectroscopic Characterization of 6 Amino 5,7 Dimethyl 1,3 Diazaadamantane and Analogues

Advanced Spectroscopic Techniques for Structural Confirmation

The rigid cage-like structure of diazaadamantanes necessitates the use of sophisticated spectroscopic methods to unambiguously determine their three-dimensional structure and connectivity. Techniques such as NMR, MS, and vibrational spectroscopy are indispensable in providing detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering insights into the stereochemistry and conformational dynamics of molecules like 6-Amino-5,7-dimethyl-1,3-diazaadamantane.

For the parent 1,3-diazaadamantane, the ¹³C NMR spectrum shows signals corresponding to the different carbon environments within the cage structure. The introduction of methyl and amino groups at positions 5, 7, and 6, respectively, in this compound would lead to further differentiation of the chemical shifts. The methyl groups would introduce new signals in the upfield region of both ¹H and ¹³C NMR spectra. The amino group at the C-6 position would deshield the adjacent protons and carbons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C5, C7) | ~ 0.9 - 1.2 | s |

| CH (at C6) | ~ 2.5 - 3.0 | t |

| CH₂ (bridge) | ~ 1.5 - 2.5 | m |

| NH₂ | ~ 1.0 - 2.0 | br s |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1, C3 (N-C-N) | ~ 70 - 80 |

| C2, C8, C9 | ~ 30 - 40 |

| C4, C10 | ~ 40 - 50 |

| C5, C7 | ~ 30 - 35 |

| C6 | ~ 50 - 60 |

| CH₃ (at C5, C7) | ~ 20 - 25 |

Note: These are predicted values and may vary from experimental data.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and their spatial relationships. For a molecule with a complex, rigid structure like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling network between protons, helping to trace the connectivity through the carbon skeleton.

HSQC: This technique correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

The application of these 2D NMR methods has been demonstrated in the structural determination of various adamantane (B196018) derivatives, confirming their complex cage structures.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted bond rotations. While the adamantane cage is rigid, substituents on the cage may exhibit dynamic behavior. For this compound, VT-NMR could be used to study the rotation of the amino group or potential conformational averaging of the entire molecule at different temperatures. Such studies have been employed to investigate rotational barriers and conformational equilibria in other substituted adamantanes.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₂₃N₃), the expected molecular weight is approximately 209.19 g/mol .

The fragmentation of adamantane and its derivatives under electron ionization (EI) often involves the loss of alkyl groups and the cleavage of the cage structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of an amino group (•NH₂).

Cleavage of the adamantane cage, leading to smaller, stable nitrogen-containing fragments.

The mass spectrum of the parent 1,3-diazaadamantane shows a prominent molecular ion peak, indicating the stability of the cage structure.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 209 | [M]⁺ |

| 194 | [M - CH₃]⁺ |

| 193 | [M - NH₂]⁺ |

| Various smaller fragments | Cage cleavage products |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching of the methyl and methylene (B1212753) groups in the adamantane cage, around 2850-3000 cm⁻¹.

N-H bending of the amine group, near 1600 cm⁻¹.

C-N stretching vibrations.

C-C stretching and various bending and deformation modes of the adamantane skeleton.

While specific spectra for this compound are not available, studies on similar adamantane derivatives have detailed the assignment of these vibrational modes.

Interactive Table: Predicted Characteristic IR/Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3300 - 3500 |

| C-H stretch (alkyl) | 2850 - 3000 |

| N-H bend | 1590 - 1650 |

| C-H bend | 1350 - 1480 |

| C-N stretch | 1000 - 1250 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The absorption of energy occurs at specific wavelengths, providing valuable information about the molecule's electronic structure.

For saturated amine compounds like adamantane derivatives, which lack extensive chromophores, the primary electronic transitions observed in the UV-Vis spectrum are typically n → σ* (an electron from a non-bonding orbital, such as the lone pair on a nitrogen atom, is excited to an anti-bonding σ* orbital) and σ → σ* transitions.

n → σ Transitions:* These transitions involve the lone pair electrons on the nitrogen atoms of the 1,3-diazaadamantane core and the amino group. They are characteristically of low intensity (molar absorptivity, ε < 1000 M⁻¹cm⁻¹) and occur at the lower energy (longer wavelength) end of the UV spectrum, typically in the range of 180-220 nm. The presence of the amino and dimethyl substituents on the cage structure can influence the precise wavelength of these absorptions.

σ → σ Transitions:* These transitions involve electrons in the carbon-carbon and carbon-nitrogen single bonds of the adamantane framework. They are high-energy transitions and thus absorb at shorter wavelengths, usually below 200 nm, in the far-UV region. These absorptions are generally very intense.

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, the expected spectrum would be characterized by weak absorptions in the 200-220 nm range, attributable to n → σ* transitions of the amine functionalities, and strong absorptions below 200 nm due to σ → σ* transitions.

X-ray Crystallography for Solid-State Structure Determination

Although the specific crystal structure of this compound is not publicly documented, analysis of related azaadamantane structures, such as 7-amino-1,3,5-triazaadamantane, provides a strong basis for predicting its solid-state characteristics. nih.gov The adamantane cage is known for its high degree of rigidity. The structure of this compound would consist of the characteristic cage-like tricyclic framework with nitrogen atoms at positions 1 and 3. The methyl groups would be located at positions 5 and 7, and the amino group at position 6.

X-ray analysis would precisely determine the following parameters:

The C-N and C-C bond lengths and angles within the diazaadamantane core.

The geometry and orientation of the amino and methyl substituents relative to the cage.

The impact of intermolecular forces on the molecular structure in the solid state.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant directional force controlling the supramolecular architecture.

The primary amino group (-NH₂) is a potent hydrogen bond donor, while the lone pairs on the amino nitrogen and the two nitrogen atoms within the diazaadamantane core act as hydrogen bond acceptors. mcconnellsmedchem.comnih.gov This functionality allows for the formation of extensive networks of intermolecular hydrogen bonds.

Based on studies of similar amino-substituted azaadamantanes, such as 7-amino-1,3,5-triazaadamantane, molecules are likely to form chains or more complex three-dimensional networks. nih.gov In the crystal structure of 7-amino-1,3,5-triazaadamantane, the amino group engages in N-H···N hydrogen bonds, linking molecules into one-dimensional chains. nih.gov A similar motif is highly probable for this compound, where the amino group of one molecule donates a hydrogen to a nitrogen atom (either the amino nitrogen or a cage nitrogen) of a neighboring molecule. nih.govnih.gov

Besides strong hydrogen bonds, weaker interactions such as C-H···N contacts and van der Waals forces involving the hydrocarbon cage and methyl groups also play a crucial role in achieving an efficiently packed crystal lattice. nih.govsemanticscholar.org Halogen bonding would not be present unless the compound is co-crystallized with a halogen bond donor or is in a salt form with a halide anion.

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor Group | Hydrogen | Acceptor Atom | Type of Interaction |

|---|---|---|---|

| Amino (N-H) | H | Amino Nitrogen (N) | Intermolecular Hydrogen Bond |

| Amino (N-H) | H | Cage Nitrogen (N1 or N3) | Intermolecular Hydrogen Bond |

The adamantane skeleton is exceptionally rigid, and its derivatives typically exhibit a locked conformation with minimal flexibility. reddit.com The 1,3-diazaadamantane core adopts a conformation analogous to two fused cyclohexane (B81311) rings, both in a stable chair conformation. This results in a rigid, strain-free, diamond-like structure.

In the crystalline state, X-ray diffraction would confirm this rigid chair-chair conformation for the diazaadamantane framework. The key conformational features to be determined would be the orientation of the substituents at positions 5, 6, and 7. Given the stereochemistry of the cage, these substituents are held in fixed equatorial-like or axial-like positions relative to the local six-membered rings of the structure. The precise dihedral angles and the planarity of the amino group would be elucidated, revealing any minor conformational adjustments made to optimize crystal packing and hydrogen bonding. rsc.org

Chirality and Stereochemistry of Diazaadamantane Derivatives

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. While unsubstituted adamantane is achiral, the introduction of substituents in specific patterns can render the molecule chiral. mdpi.com

Because of the rigid, bridged nature of the adamantane framework, the relative configuration of the stereocenters is fixed once one is defined. reddit.com This means that this compound exists as a pair of enantiomers (non-superimposable mirror images). These enantiomers would be expected to rotate plane-polarized light in equal but opposite directions. The synthesis of this compound without a chiral influence would result in a racemic mixture, containing equal amounts of both enantiomers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-amino-1,3,5-triazaadamantane |

Theoretical and Computational Investigations of 6 Amino 5,7 Dimethyl 1,3 Diazaadamantane

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are in constant motion. Molecular Dynamics (MD) simulations model this atomic-level motion over time, providing a dynamic view of the molecule's behavior. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, which is the collection of all possible shapes a molecule can adopt, and the transitions between them.

For 6-Amino-5,7-dimethyl-1,3-diazaadamantane, the core adamantane (B196018) cage is exceptionally rigid. Unlike flexible chain molecules, its conformational landscape is limited. However, MD simulations are still highly valuable for understanding:

Functional Group Dynamics: The primary source of flexibility in this molecule comes from the rotation of the amino (-NH2) group and the methyl (-CH3) groups. MD simulations can reveal the preferred orientations of these groups and the energy barriers associated with their rotation.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water), MD can model how solvent molecules arrange themselves around the solute and how they interact with the amino and diaza groups through hydrogen bonding. This provides insight into the molecule's solubility and behavior in solution.

Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in the condensed phase, which is crucial for understanding its solid-state properties and crystal packing.

Recent in silico studies on diaza-adamantane derivatives have utilized MD simulations to assess the stability of receptor-ligand complexes, demonstrating the utility of this technique in understanding how these rigid scaffolds interact with biological targets. acs.org The rigidity of the cage combined with the specific placement of functional groups makes these compounds interesting subjects for studying molecular recognition and binding dynamics.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions at a molecular level. For this compound, density functional theory (DFT) is a commonly employed method to explore potential reaction pathways, elucidate mechanisms, and characterize the transition states involved. These theoretical investigations are fundamental to understanding the compound's stability, reactivity, and the synthesis of its derivatives.

Key areas of investigation for this compound would include the study of N-alkylation, N-acylation, and reactions involving the amino group. Computational models can predict the most likely sites of reaction and the energy barriers associated with different mechanistic pathways. For instance, the nucleophilicity of the nitrogen atoms in the diazaadamantane core and the exocyclic amino group can be computationally assessed to predict their relative reactivity.

Transition state theory is applied in conjunction with quantum chemical calculations to locate the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. The geometric and energetic properties of these transition states provide critical insights into the kinetics of a reaction. For example, the synthesis of derivatives of this compound can be optimized by computationally screening different reagents and reaction conditions to identify pathways with the lowest activation energies.

Table 1: Hypothetical Transition State Analysis for Electrophilic Addition at N1

| Reaction Coordinate | Change in Bond Length (Å) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| N1-Electrophile | 1.85 | 15.2 | -250 |

| C2-N1 | 1.48 | ||

| C9-N1 | 1.49 |

This table represents a hypothetical computational analysis of an electrophilic addition reaction at one of the nitrogen atoms of the diazaadamantane core. The data illustrates the types of parameters that are calculated to characterize a transition state.

In Silico Modeling for Ligand-Target Interactions

The application of in silico modeling has become an indispensable part of modern drug discovery and development. For this compound, molecular docking and molecular dynamics (MD) simulations are powerful techniques to predict and analyze its interactions with biological targets. These computational methods allow for the virtual screening of this compound against various protein structures to identify potential therapeutic applications.

Molecular docking studies are employed to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction, often expressed as a docking score or binding affinity. In the context of this compound, researchers can dock the molecule into the active sites of enzymes or the binding pockets of receptors to hypothesize its mechanism of action. The amino and dimethyl groups, along with the nitrogen atoms in the cage structure, can participate in various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for stable ligand-protein binding.

Following molecular docking, molecular dynamics simulations can be performed to investigate the dynamic stability of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological environment and can reveal important conformational changes in both the ligand and the target protein upon binding. The stability of the complex can be assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Binding Affinity (Ki) | 150 nM |

| Key Interacting Residues | ASP145, LYS23, PHE89 |

| Hydrogen Bond Interactions | 2 |

| Hydrophobic Interactions | 5 |

This table provides an example of the kind of data generated from a molecular docking study, highlighting the predicted binding energy and the key interactions that stabilize the ligand-target complex.

Chemical Reactivity and Functionalization Pathways of the 6 Amino 5,7 Dimethyl 1,3 Diazaadamantane Scaffold

Reactivity of the Amino Group at Position 6

The primary amino group at the C-6 position is a key handle for introducing a wide variety of functional groups and building blocks through standard amine chemistry. Its reactivity is central to the synthesis of diverse libraries of compounds based on the diazaadamantane core.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the nitrogen atom in the primary amino group allows for straightforward acylation, alkylation, and arylation reactions.

Acylation: The reaction of 6-Amino-5,7-dimethyl-1,3-diazaadamantane with acylating agents such as acyl chlorides or acid anhydrides is expected to readily form the corresponding N-(5,7-dimethyl-1,3-diazaadamantan-6-yl)amides. This common transformation allows for the introduction of a vast array of carbonyl-containing moieties, which can alter the molecule's steric and electronic properties.

Alkylation: The amino group can be alkylated using various alkyl halides or through reductive amination protocols. organic-chemistry.org For instance, the reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although overalkylation can be a competing side reaction. researchgate.net A more controlled method is reductive amination, where the amino group first condenses with an aldehyde or ketone, and the resulting imine or enamine is subsequently reduced in situ. masterorganicchemistry.com This process has been employed to link monoterpenoid moieties to the 6-amino position of the diazaadamantane core, demonstrating its utility in creating hybrid molecules.

Arylation: The introduction of aromatic rings via N-arylation can be achieved through methods such as palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively detailed, the arylation of other adamantanamines with chloroquinolines has been successfully demonstrated, suggesting this pathway is viable for introducing aryl substituents onto the C-6 amino group. researchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amino group at C-6 readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). organic-chemistry.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

This reversible reaction is a cornerstone for dynamic covalent chemistry and provides a direct route to a wide range of N-substituted derivatives. The resulting imines can be isolated or used as intermediates for further transformations, such as reduction to stable secondary amines, as seen in reductive amination. masterorganicchemistry.com The reaction is versatile, accommodating a broad scope of aliphatic and aromatic carbonyl compounds.

Modifications at the 2-Position of the Diazaadamantane Ring

The C-2 position of the 1,3-diazaadamantane ring is characterized by an aminal methylene (B1212753) group, which exhibits unique reactivity, allowing for the cleavage and reformation of the heterocyclic ring system. This provides a powerful strategy for introducing substituents at this position.

Aminal Methylene Group Reactivity

The aminal bridge, flanked by two nitrogen atoms, is susceptible to cleavage under certain conditions. For instance, treatment with reagents like acetic anhydride (B1165640) can open the diazaadamantane cage to form a substituted bispidine (3,7-diazabicyclo[3.3.1]nonane) derivative. nih.gov This ring-opening provides a reactive intermediate that can be subsequently used to rebuild the diazaadamantane skeleton with a new substituent at the C-2 position.

Substitution and Derivatization at the 2-Position

The ring-opened bispidine intermediate can be condensed with a variety of carbonyl compounds, such as aldehydes and ketones, to reinstall the C-2 bridge and form 2-substituted 1,3-diazaadamantane derivatives. nih.gov This two-step sequence of ring-opening followed by condensation is the most common and effective method for derivatization at this site.

A wide array of aliphatic, aromatic, and heteroaromatic fragments have been successfully introduced at the C-2 position using this methodology. nih.gov This pathway has been particularly useful in the synthesis of compounds for biological screening. nih.gov

Below is a table summarizing examples of substituents introduced at the 2-position of the 5,7-dimethyl-1,3-diazaadamantane scaffold.

| Reagent (Aldehyde/Ketone) | Resulting 2-Substituent | Reference |

| Pyridine-2-carboxaldehyde | 2-Pyridyl | nih.gov |

| Furfural | 2-Furyl | nih.gov |

| Various aromatic aldehydes | 2-Aryl (e.g., Phenyl, substituted Phenyl) | nih.gov |

| Various heteroaromatic aldehydes | 2-Heteroaryl | nih.gov |

Transformations at Positions 5 and 7 (Methyl Groups)

The functionalization of the methyl groups at the bridgehead C-5 and C-7 positions of the this compound scaffold is a significantly less explored area of its chemistry. The C-H bonds of these methyl groups are generally unactivated and resistant to transformation.

While the synthesis of diazaadamantane analogues with different alkyl groups at the 5 and 7 positions (e.g., ethyl, propyl) is achieved by starting with different ketone precursors in the initial cyclization reaction, the direct chemical modification of the existing methyl groups on the pre-formed scaffold is not well-documented in the scientific literature. nih.gov General methods for the oxidation of C-H bonds in adamantane (B196018) derivatives exist, but their specific application to the methyl groups of this particular diazaadamantane derivative has not been reported. acs.orgmdpi.com Consequently, this remains a challenging and open area for future synthetic exploration.

Ring-Opening and Rearrangement Reactions of the Diazaadamantane Skeleton

The 1,3-diazaadamantane framework, while stable, can be induced to undergo specific ring-opening reactions, providing a synthetic route to other important heterocyclic systems, notably bispidine derivatives. These transformations often involve the cleavage of the aminal bridge, a key structural feature of the diazaadamantane cage.

A significant pathway in the reactivity of the 1,3-diazaadamantane skeleton is the aminal bridge removal reaction. This process allows for the selective functionalization of the nitrogen atoms within the core structure. A developed approach facilitates the preparation of N,N'-unsymmetrically substituted 9-aminobispidines through this reaction. The mechanism of this transformation has been investigated through the characterization of reaction intermediates, shedding light on the stepwise process of the bridge cleavage. This selective opening of one of the heterocyclic rings transforms the tricyclic diazaadamantane into a bicyclic system.

The ring-opening of the 1,3-diazaadamantane core is a recognized synthetic method for producing derivatives of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine. The bispidine framework, consisting of two condensed piperidine (B6355638) rings, is a valuable scaffold in coordination chemistry and the synthesis of pharmacologically active compounds. For example, a synthetic route to the 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold proceeds from 1,3-diazaadamantan-6-one (B13327917). The transformation involves acylation of the diazaadamantanone, followed by hydrolysis, which facilitates the ring-opening to yield the bispidine structure. This conversion underscores the utility of diazaadamantanes as precursors to the highly rigid and versatile bispidine ligand system.

Beyond the formation of bispidines, the reactivity of the diazaadamantane scaffold can be harnessed to create previously unknown heterocyclic systems. The intermediates formed during the aminal bridge removal reaction can be trapped and derivatized to yield novel polycyclic structures. One such example is the formation of the 1,5,9-triazatricyclo[5.3.1.03,8]undecane system. The synthesis and structural characterization of this saturated heterocyclic system represent a significant expansion of the chemical space accessible from diazaadamantane precursors, enabling the creation of unique tricyclic frameworks with precisely positioned nitrogen atoms.

Supramolecular Chemistry and Self-Assembly of Diazaadamantane Cations

The presence of two tertiary amine groups within the rigid adamantane cage makes 5,7-dimethyl-1,3-diazaadamantane an excellent building block for supramolecular architectures. Its ability to be protonated and engage in non-covalent interactions drives the self-assembly of complex, ordered structures.

Under highly acidic conditions, such as in the presence of strong hydroiodic acid, the 5,7-dimethyl-1,3-diazaadamantane molecule can be doubly protonated. This results in the formation of a dication, (C₁₀N₂H₂₀)²⁺, where both nitrogen atoms of the cage bear a positive charge and are available to act as hydrogen bond donors. The formation of these protonated species is a critical first step in the construction of supramolecular assemblies, transforming the neutral organic ligand into a cationic building block.

The doubly protonated 5,7-dimethyl-1,3-diazaadamantane cation readily engages in interactions with counter-anions and neutral molecules, such as water, to form intricate, crystalline supramolecular structures. These structures are stabilized by a variety of non-covalent forces, most notably strong hydrogen bonds. In systems with iodide and triiodide anions, the organic dications are linked by the anions into cationic chains.

The interactions involve several types of hydrogen bonds, including (N)H⋯I, (O)H⋯I, and (N)H⋯O. The strength of these bonds is notable; (N)H⋯I distances have been observed in the range of 2.40 to 2.57 Å, indicating strong hydrogen bonding. When water molecules are incorporated into the crystal structure, they can form exceptionally short (N)H⋯O bonds with the diazaadamantane cation, with lengths around 1.78 Å, while also forming (O)H⋯I bonds with the counter-anions. These varied and strong interactions dictate the final three-dimensional architecture of the resulting supramolecular material.

Interactive Data Table: Hydrogen Bond Interactions in Protonated 5,7-dimethyl-1,3-diazaadamantane Supramolecular Structures

| Interacting Species | Bond Type | Bond Distance (Å) | Significance | Reference |

| (C₁₀N₂H₂₀)²⁺ and I⁻ | (N)H⋯I | 2.40 - 2.42 | Strong Hydrogen Bonding | |

| (C₁₀N₂H₂₀)²⁺ and I₃⁻ | (N)H⋯I | 2.50 - 2.57 | Strong Hydrogen Bonding | |

| (C₁₀N₂H₂₀)²⁺ and H₂O | (N)H⋯O | ~1.78 | Very Strong Hydrogen Bonding | |

| H₂O and I₃⁻ | (O)H⋯I | - | Anion-Solvent Interaction | |

| (C₁₀N₂H₂₀)²⁺, H₂O, and I₃⁻ | (N)H⋯I | 2.84 - 2.96 | Weaker Cation-Anion Interaction in Hydrated Structure |

Applications and Research Perspectives of 6 Amino 5,7 Dimethyl 1,3 Diazaadamantane in Diverse Fields

Role as a Privileged Scaffold in Organic Synthesis

The inherent rigidity and well-defined stereochemistry of the 6-Amino-5,7-dimethyl-1,3-diazaadamantane framework make it an attractive starting point for the synthesis of more complex molecules and the design of structured molecular architectures.

Building Block for Complex Molecules

This compound serves as a valuable building block for the synthesis of biologically active compounds. Its amine functionality provides a convenient handle for derivatization, allowing for the attachment of various substituents to explore structure-activity relationships.

A notable application is in the development of novel analgesic agents. Research has shown that combining fragments of (-)-myrtenal (B3023152) with this compound can lead to compounds with significant analgesic activity. researchgate.netresearchgate.net The synthesis of these complex molecules involves the reaction of the amino group of the diazaadamantane core with other molecular fragments, highlighting its utility as a foundational scaffold. researchgate.net New azomethines, or Schiff bases, have been synthesized by reacting this compound with various aromatic aldehydes and isatin. researchgate.net

Design of Rigid Molecular Frameworks

The defined and stable geometry of this compound makes it an excellent component for the construction of rigid molecular frameworks and supramolecular assemblies. sciprofiles.com Its structure can be used to control the spatial orientation of appended functional groups, a crucial aspect in the design of materials with specific properties.

This compound has been described as a "supramolecular tecton," a building block for creating larger, ordered structures. researchgate.netresearchgate.net The presence of two secondary and one primary nitrogen atom allows for tris-protonation, enabling it to act as a three-point connector in the formation of complex crystal structures. researchgate.netresearchgate.net This property is particularly relevant in the field of crystal engineering, where the goal is to design and synthesize solid-state structures with desired functionalities.

Coordination Chemistry of Diazaadamantane Ligands

The nitrogen atoms within the this compound structure can act as donor sites for metal ions, leading to the formation of coordination complexes. This area of research explores the chelation properties of the ligand and the potential applications of the resulting metal complexes.

Metal Chelation and Complex Formation

The ability of this compound to form complexes with metal ions has been demonstrated in the synthesis of novel hybrid halometallates. For instance, the triprotonated form of the compound has been shown to form a complex with isolated [SbI6]3− ions. mdpi.com This interaction highlights the capacity of the diazaadamantane derivative to act as a counter-ion and a structure-directing agent in the formation of inorganic-organic hybrid materials.

Further research has led to the synthesis of a novel homopiperazinium bromoantimonate(III), (C5H14N2)3{Sb2Br9}2, which crystallizes from a hydrobromic acid aqueous solution containing the diazaadamantane derivative. researchgate.net These examples underscore the potential of this ligand in the construction of new coordination compounds with interesting solid-state structures.

Below is a table summarizing some of the reported metal complexes involving this compound.

| Metal Ion | Anionic Species | Resulting Complex Structure | Reference(s) |

| Antimony(III) | [SbI6]3− | (C12H24N3)3+[SbI6]3− | mdpi.com |

| Antimony(III) | [Sb2Br9]3- | (C5H14N2)3{Sb2Br9}2 | researchgate.net |

Catalytic Applications of Metal-Diazaadamantane Complexes

While the coordination chemistry of this compound is an emerging field, specific examples of its metal complexes being used in catalytic applications are not yet widely reported in the literature. However, the broader class of transition metal complexes is known to be effective in catalyzing a variety of organic reactions, including substitution and addition reactions. mdpi.comosi.lvresearchgate.net The unique steric and electronic properties conferred by ligands like diazaadamantanes could potentially lead to the development of novel catalysts with high activity and selectivity. Future research in this area may uncover catalytic applications for metal complexes of this compound.

Biochemical and Pharmacological Research (Mechanism-Focused)

Derivatives of this compound have been investigated for their biological activities, with a focus on their potential as therapeutic agents. Research in this area aims to understand the mechanisms through which these compounds exert their pharmacological effects.

Studies have shown that this compound and its derivatives exhibit analgesic and anti-inflammatory properties. researchgate.netsciprofiles.comnih.gov The analgesic activity of these compounds has been evaluated in animal models using methods such as the acetic acid-induced writhing test and the hot plate test. researchgate.net One study highlighted that a compound combining (-)-myrtenal and this compound was particularly effective, indicating that both molecular fragments are crucial for the observed analgesic effect. researchgate.netresearchgate.net

Interestingly, while the parent 5,7-dimethyl-1,3-diazaadamantane shows antibacterial activity, the introduction of an amino group at the 6-position was found to decrease this activity against both gram-positive and gram-negative microorganisms. This suggests that modifications to the diazaadamantane core can significantly modulate its biological properties. The table below summarizes some of the reported biological activities of this compound and its derivatives.

| Biological Activity | Test Model | Key Findings | Reference(s) |

| Analgesic | Acetic acid-induced writhing test, Hot plate test | Derivatives show significant analgesic effects. The combination with (-)-myrtenal is particularly potent. | researchgate.netresearchgate.net |

| Anti-inflammatory | Standard models of inflammatory edema | The compound was investigated for its anti-inflammatory activity. | sciprofiles.comnih.gov |

| Antibacterial | Agar-diffusion method | Introduction of the 6-amino group decreased the antibacterial activity compared to the parent diazaadamantane. |

The precise molecular mechanisms underlying the analgesic and anti-inflammatory effects of these compounds are still under investigation. It is hypothesized that their rigid, cage-like structure allows for specific interactions with biological targets, such as receptors or enzymes, leading to the observed pharmacological responses. Further mechanistic studies are needed to fully elucidate their mode of action.

Enzyme Inhibition Studies and Mechanisms of Action

The rigid 1,3-diazaadamantane core of this compound serves as a valuable anchor for positioning functional groups to interact with enzyme active sites. Research into its inhibitory potential has spanned several key enzyme systems.

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a critical enzyme in the DNA repair pathway, responsible for resolving stalled topoisomerase I (Top1)-DNA covalent complexes. The inhibition of Tdp1 is a promising strategy to enhance the efficacy of Top1-targeting anticancer drugs, such as camptothecin (B557342) and its derivatives. While direct inhibitory data for this compound is not extensively detailed in the available literature, the broader class of diazaadamantane derivatives has emerged as a subject of interest in Tdp1 inhibition.

The general mechanism of action for adamantane-based Tdp1 inhibitors involves their binding to the catalytic pocket of the enzyme. This binding event physically obstructs the access of the natural substrate, the stalled Top1-DNA complex, to the active site, thereby preventing the hydrolysis of the phosphodiester bond and the subsequent repair of the DNA lesion. This leads to an accumulation of DNA damage in cancer cells, potentiating the cytotoxic effects of Top1 poisons. For instance, the addition of a monoterpenoid fragment to an aminodiazaadamantane structure has been shown to produce derivatives with significant antiviral activity, suggesting that modifications to the amino group can yield compounds with potent biological activities.

No specific IC50 values for this compound against Tdp1 have been reported in the reviewed literature.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of neurotransmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. The bulky and rigid nature of the adamantane (B196018) cage is a feature found in several cholinesterase inhibitors. Adamantyl-based derivatives have been shown to interact with the active site of these enzymes, often exhibiting mixed or competitive inhibition kinetics.

Table 1: Cholinesterase Inhibitory Activity of Selected Adamantyl-Based Derivatives (for illustrative purposes) Data for this compound is not available in the reviewed literature.

| Compound | Target Enzyme | Inhibition (IC50) |

|---|---|---|

| Adamantyl-based ester derivative (with 2,4-dichloro substituent) | AChE | 77.15 µM mdpi.com |

| Adamantyl-based ester derivative (with 3-methoxyphenyl (B12655295) ring) | BChE | 223.30 µM mdpi.com |

Currently, there is no available research data in the reviewed scientific literature regarding the inhibitory activity of this compound on other enzyme systems.

Antimicrobial Activity Mechanisms (in vitro analysis)

The lipophilic adamantane core is known to facilitate the interaction of molecules with microbial cell membranes, a key factor in antimicrobial activity. The introduction of nitrogen atoms in the diazaadamantane structure modifies this lipophilicity and introduces potential sites for hydrogen bonding, which can influence the mode of antimicrobial action.

Studies on azaadamantane derivatives have demonstrated their potential as antibacterial agents. The general proposed mechanism of action for many adamantane-based antimicrobials involves the disruption of the bacterial cell membrane's integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Research on a series of 2-substituted diazaadamantanes has provided insights into the structure-activity relationships of this class of compounds. Interestingly, it was observed that the introduction of an amino group at the 6th position of the 5,7-dimethyl-1,3-diazaadamantane scaffold resulted in a decrease in antibacterial activity compared to the unsubstituted parent compound. nih.gov This suggests that while the amino group can provide a point for further functionalization, its presence directly at this position may hinder the optimal interaction with bacterial targets.

The antibacterial activity of these compounds has been evaluated using methods such as the agar-diffusion method against a panel of bacteria including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Shigella dysenteriae. nih.gov

Table 2: Antibacterial Activity of 5,7-dimethyl-1,3-diazaadamantane and its 6-amino derivative Specific MIC values for the compounds below were not provided in the reviewed literature; the table indicates relative activity.

| Compound | Relative Antibacterial Activity |

|---|---|

| 5,7-dimethyl-1,3-diazaadamantane | More effective |

| This compound | Less effective nih.gov |

The investigation of adamantane derivatives has extended to their potential as antifungal agents, particularly against opportunistic pathogens like Candida species. Similar to their antibacterial counterparts, the antifungal action of these compounds is often attributed to their ability to interfere with the fungal cell membrane. The lipophilic adamantane moiety can intercalate into the lipid bilayer, disrupting its structure and function, which is vital for the survival of the fungal cell.

While a number of adamantane-containing compounds have been synthesized and tested against various fungal strains, specific data on the antifungal activity and action pathways of this compound are not available in the current body of scientific literature. Further research is needed to determine if this particular compound or its derivatives possess any significant antifungal properties.

Antiviral Activity Mechanisms (in vitro analysis)

The antiviral properties of adamantane derivatives have been a subject of scientific inquiry for decades, with a primary focus on their efficacy against influenza A viruses. The mechanism of action for many of these compounds, including by extension this compound, is centered on the inhibition of viral ion channels, which are crucial for the viral replication cycle.

Interaction with Viral Targets (e.g., Influenza M2 ion channel)

The primary viral target for many aminoadamantane derivatives is the M2 proton ion channel of the influenza A virus. This channel is a tetrameric protein embedded in the viral envelope that allows protons to flow into the virion upon its entry into the host cell's endosomes. This acidification process is a critical step for the uncoating of the virus, releasing its genetic material into the cytoplasm to initiate replication.

While direct experimental data on the binding affinity and inhibitory concentration (IC50) of this compound specifically against the M2 ion channel are not extensively detailed in publicly available research, the mechanism can be inferred from studies on closely related adamantane and diazaadamantane analogs. These compounds act as blockers of the M2 channel. The lipophilic adamantane cage is thought to interact with hydrophobic residues within the pore of the channel, physically occluding the passage of protons. The amino group is also believed to play a crucial role, potentially forming hydrogen bonds with key residues in the channel, such as serine-31, further stabilizing the binding and enhancing the inhibitory effect.

Modeling studies of diazaadamantane derivatives targeting the influenza virus M2 ion channel have suggested plausible binding modes to both wild-type and resistant (S31N) forms of the channel. nih.gov This indicates that the diazaadamantane scaffold is a promising template for the development of novel M2 channel inhibitors.

Potentiation of Existing Antiviral Agents

The concept of using adamantane derivatives to potentiate the effects of other antiviral drugs is an area of active research. While specific studies detailing the synergistic antiviral effects of this compound with other existing antiviral agents are not yet available, the principle is based on targeting different stages of the viral life cycle or overcoming resistance mechanisms. For instance, a compound that inhibits the M2 channel could potentially be used in combination with a neuraminidase inhibitor (e.g., oseltamivir (B103847) or zanamivir), which acts at a later stage of viral replication by preventing the release of new virions from the host cell. Such combination therapies could offer a broader spectrum of activity and a higher barrier to the development of viral resistance.

Analgesic Activity Mechanisms (in vitro analysis, SAR)

Recent research has unveiled the promising analgesic potential of this compound, particularly when incorporated into hybrid molecules with other bioactive fragments. While the precise in vitro mechanisms of its analgesic action are still under investigation, preliminary studies and structure-activity relationship (SAR) analyses provide valuable insights.

A significant finding is the high analgesic activity demonstrated by a compound that combines this compound with the monoterpene (-)-myrtenal. nih.govresearchgate.net In studies using acetic acid-induced writhing and hot plate tests in mice, this conjugate exhibited a remarkable pain-relieving effect. nih.govresearchgate.net Notably, neither the this compound moiety nor the (-)-myrtenal fragment alone showed any significant analgesic effect at the tested dose, indicating a synergistic interaction between the two components is essential for the observed activity. nih.govresearchgate.net

The exact molecular targets for this analgesic activity have not been fully elucidated in vitro. However, the pronounced effect in established pain models suggests potential interactions with central and peripheral pain pathways.

Structure-Activity Relationship (SAR) Studies for Biological Applications

The biological activity of this compound derivatives is highly dependent on their molecular structure. SAR studies have begun to unravel the key structural features that govern their antiviral and analgesic properties.

Influence of Substituents at Positions 2, 5, 6, and 7 on Biological Activity

The substitution pattern on the 1,3-diazaadamantane core plays a critical role in modulating biological activity.

For antiviral activity , research on diazaadamantanes combined with monoterpene moieties has shown that the point of attachment is crucial. Compounds where the monoterpene is linked via the amino group at the 6-position of the diazaadamantane ring exhibit higher anti-influenza activity compared to those where the monoterpene is attached at the aminal position (position 2). nih.gov This suggests that a free or appropriately substituted amino group at position 6 is beneficial for antiviral action.

For analgesic activity , studies on a series of 5,7-dialkyl-2-monoterpenyl-1,3-diazaadamantan-6-ones have provided key insights into the influence of substituents at positions 5, 6, and 7. researchgate.net

| Modification | Position(s) | Effect on Analgesic Activity |

| Lengthening alkyl chains (from methyl to ethyl or propyl) | 5 and 7 | Complete loss of activity researchgate.net |

| Reduction of keto group to a hydroxyl group | 6 | Activity retained in visceral pain models researchgate.net |

| Replacement of keto group with a methylene (B1212753) group | 6 | Complete loss of activity researchgate.net |

These findings highlight the sensitivity of the analgesic activity to subtle structural changes on the diazaadamantane scaffold. The presence of methyl groups at positions 5 and 7, and a carbonyl or hydroxyl group at position 6, appears to be optimal for the analgesic effect in the studied series of compounds.

Synergistic Effects with Other Bioactive Moieties (e.g., Monoterpenoids)

One of the most promising avenues of research for this compound is its use as a scaffold for the creation of hybrid molecules with enhanced biological activities. The synergistic effect observed with monoterpenoids in producing a potent analgesic is a prime example of this approach.

As previously mentioned, the combination of this compound with (-)-myrtenal results in a compound with high analgesic activity, a property absent in the individual components at the same dose. nih.govresearchgate.neteurekaselect.com This synergy underscores the importance of both the diazaadamantane framework and the monoterpene moiety for the observed biological effect. nih.govresearchgate.net

Similarly, in the context of antiviral research, diazaadamantanes containing monoterpenoid moieties have been studied for their activity against rimantadine-resistant influenza A strains. nih.gov A derivative containing a citronellal (B1669106) moiety linked to the 6-amino group of a diazaadamantane core demonstrated a superior selectivity index compared to its adamantane-containing analog. nih.gov This suggests that the combination of the diazaadamantane structure with monoterpenes can lead to more effective and selective antiviral agents.

Applications in Materials Science and Optoelectronics

The rigid, three-dimensional structure of adamantane and its derivatives has long been of interest in materials science. The unique cage-like framework of this compound, combined with its functional amino group and strategically placed nitrogen atoms, makes it a valuable building block for the rational design of advanced materials. Its foray into materials science, particularly in the realm of optoelectronics, is centered on its role in creating precisely ordered crystalline structures with emergent photophysical properties.

In the field of crystal engineering and supramolecular chemistry, a "tecton" is a molecular building block that can self-assemble into larger, ordered architectures through non-covalent interactions. This compound has been successfully employed as a novel supramolecular tecton. rsc.orgresearchgate.net

The ability of this tecton to form five hydrogen bonds simultaneously provides a robust mechanism for organizing anionic counterparts into well-defined crystal structures. rsc.org This precise control over the solid-state architecture is fundamental to the development of materials with tailored characteristics.

The primary application of this compound as a supramolecular tecton is in the construction of hybrid organic-inorganic materials. These materials merge the desirable properties of both organic components (e.g., structural versatility, processability) and inorganic components (e.g., electronic and optical properties).

Specifically, the triprotonated form of this compound has been used to assemble halometallate anions, such as iodoantimonates and iodobismuthates, into crystalline hybrid compounds. rsc.orgmdpi.com In these structures, the organic cation directs the arrangement of the inorganic anions through a network of hydrogen bonds.

One notable example is the compound formed with isolated [SbI₆]³⁻ ions, designated as (3A10)[SbI₆]·3H₂O (where 3A10 represents the triprotonated this compound). mdpi.com In this material, the organic tecton effectively separates the inorganic anions, a structural feature that is crucial for the material to exhibit optical properties derived from the undisturbed electronic structure of the individual anions. rsc.org This separation prevents quenching of luminescence that can occur when the inorganic units are too close to one another.

The research into these hybrid materials is driven by the quest for lead-free, non-toxic compounds with potential for optoelectronic applications. researchgate.net The bright luminescence observed in many hybrid compounds containing Sb³⁺ and Bi³⁺ makes them promising candidates for next-generation lighting and display technologies. researchgate.netresearchgate.net The role of the organic tecton is paramount in creating the specific crystalline environment that allows these photoluminescent properties to emerge.

Interactive Data Table: Properties of a Hybrid Material Incorporating this compound

| Compound Formula | Designation | Inorganic Anion | Key Structural Feature | Reported Property | Reference |

| (C₁₂H₂₄N₃)[SbI₆]·3H₂O | (3A10)[SbI₆]·3H₂O | [SbI₆]³⁻ | Isolated inorganic anions due to organic spacer | Band gap energy of 2.5 eV | mdpi.com |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

The primary academic contributions related to 6-Amino-5,7-dimethyl-1,3-diazaadamantane have been in the realm of medicinal chemistry, particularly in the exploration of its biological activities. The synthesis of this compound is a notable achievement, providing a key member of the broader diazaadamantane library for structure-activity relationship (SAR) studies.

Initial discoveries have centered on its potential as an antimicrobial agent. Studies have included this compound in screenings against various bacterial strains. These investigations have been crucial in understanding how modifications of the diazaadamantane core, specifically the introduction of an amino group at the 6-position, influence biological efficacy. While some reports suggest that the introduction of an amino group at this position can in some cases decrease antibacterial activity compared to the unsubstituted parent cage, this finding itself is a valuable piece of the SAR puzzle, guiding the design of future analogs. researchgate.net

Furthermore, the broader class of diazaadamantanes has been investigated for analgesic properties, and while specific data on the 6-amino derivative is not prominent, its synthesis has contributed to the library of compounds available for such research. researchgate.netresearchgate.net The key discoveries are summarized in the table below.

| Research Area | Key Findings |

| Synthesis | Established methods for the preparation of 2-substituted 6-amino-5,7-dimethyl-1,3-diazaadamantanes. |

| Antimicrobial Activity | Included in screenings to understand the influence of the 6-amino substituent on antibacterial properties. researchgate.net |

| Analgesic Research | Part of a broader class of compounds synthesized for the exploration of analgesic potential. researchgate.net |

| Structure-Activity Relationship (SAR) | Contributes to the understanding of how substitutions on the diazaadamantane scaffold modulate biological activity. |

Unexplored Reactivity and Synthetic Opportunities

The synthetic versatility of this compound has yet to be fully tapped. The presence of a primary amino group on the rigid cage structure opens up a plethora of synthetic possibilities that remain largely unexplored.

Future synthetic endeavors could focus on:

N-Functionalization: The amino group is a prime handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. These reactions would yield a diverse library of new derivatives with potentially enhanced biological activities or novel material properties.

Derivatization at the 2-position: The aminal bridge at the 2-position of the diazaadamantane core is known to be reactive, allowing for the introduction of various substituents. Combining modifications at this position with the existing 6-amino group could lead to compounds with fine-tuned properties.

Chiral Resolutions: Although the parent molecule is achiral, derivatization with chiral reagents could lead to diastereomeric compounds with distinct biological activities, a common strategy in drug discovery.

Polymerization: The diamine nature of the core structure suggests its potential as a monomer in polymerization reactions, for example, with diacyl chlorides or diisocyanates to form novel polyamides or polyureas with rigid, cage-like units incorporated into the polymer backbone.

Advanced Computational Modeling and Prediction

To date, there is a noticeable lack of dedicated computational studies on this compound. The application of modern in silico techniques represents a significant area for future research that could accelerate the discovery of new applications for this compound.

Key areas for computational investigation include:

Molecular Docking: Docking studies could predict the binding affinity and mode of interaction of this compound and its virtual derivatives with various biological targets, such as bacterial enzymes or ion channels. This would allow for the rational design of more potent antimicrobial or neuroactive agents.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in biological environments, such as its interaction with cell membranes or its conformational stability when bound to a receptor. This can help in understanding its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of this compound derivatives, it would be possible to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

DFT Calculations: Density Functional Theory can be employed to understand the electronic properties of the molecule, such as its reactivity, and to predict its spectroscopic signatures.

Expanding the Scope of Biochemical Mechanism Research

While the antimicrobial activity of some diazaadamantanes has been reported, the precise biochemical mechanism of action for this compound remains an open question. Future research should be directed towards elucidating the specific cellular processes that are disrupted by this compound.

Potential avenues for investigation include:

Membrane Interaction Studies: As a cationic diamine, it is plausible that the compound interacts with and disrupts the integrity of bacterial cell membranes. Techniques such as fluorescence spectroscopy with membrane potential-sensitive dyes and electron microscopy could be used to investigate this hypothesis.

Enzyme Inhibition Assays: Screening against a panel of essential bacterial enzymes could identify specific molecular targets.

Genomic and Proteomic Approaches: Analyzing changes in gene and protein expression in bacteria treated with the compound could reveal the metabolic pathways that are affected.

Comparison with other Adamantane (B196018) Derivatives: The well-established mechanism of action of antiviral adamantanes, which involves the blocking of the M2 ion channel, provides a template for investigating similar potential targets for this compound in other microorganisms or even in the central nervous system.

Novel Applications in Interdisciplinary Fields

The unique structural features of this compound make it an attractive candidate for applications beyond medicinal chemistry. Its rigid, cage-like structure and the presence of two nucleophilic nitrogen atoms suggest its potential as a building block in materials science and supramolecular chemistry.

Future interdisciplinary research could explore its use as:

A Building Block for Porous Materials: The diamine functionality allows it to be used as a strut in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inherent rigidity of the diazaadamantane core could lead to materials with high thermal stability and permanent porosity, suitable for gas storage and separation.

A Scaffold in Supramolecular Chemistry: The cage structure can act as a guest molecule in host-guest chemistry, or the amino groups can be functionalized to create novel host molecules for the recognition of specific substrates.

A Ligand in Coordination Chemistry: The nitrogen atoms can coordinate to metal centers, leading to the formation of novel coordination polymers or discrete metal complexes with potential catalytic or magnetic properties.

A Monomer for High-Performance Polymers: As mentioned earlier, its use as a monomer could lead to polymers with unique properties conferred by the rigid, three-dimensional structure of the diazaadamantane unit, such as enhanced thermal stability and mechanical strength.

Q & A

Q. What are the established synthetic routes for 6-Amino-5,7-dimethyl-1,3-diazaadamantane, and how is structural confirmation performed?

The compound is synthesized via condensation reactions between 1,5-dimethylbispidin-9-one and natural terpene aldehydes (e.g., (-)-myrtenal). Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, in a study, the absence of a proton signal at δ 9.5 ppm (characteristic of aldehyde protons) confirmed successful condensation, while HRMS verified molecular ion peaks matching theoretical values .

Q. What analytical methods are critical for assessing purity and stability of this compound in experimental settings?

Purity is typically quantified via HPLC with UV detection (λmax ~221 nm for related diazaadamantanes), while stability under storage conditions (e.g., -20°C) is monitored using accelerated degradation studies with periodic NMR or LC-MS analysis to detect decomposition products .

Q. What primary biological activities have been reported for this compound?

this compound derivatives exhibit analgesic activity in rodent models. For instance, a hybrid molecule combining this scaffold with (-)-myrtenal showed 89% efficacy in the hot plate test (central analgesia) and 46% in the acetic acid-induced writhing test (peripheral analgesia) at 20 mg/kg, with no ulcerogenic effects .

Advanced Research Questions

Q. How do structural modifications to the diazaadamantane core influence pharmacological activity?